molecular formula C18H18F3NO3S2 B2873536 7-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane CAS No. 1797289-21-4

7-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane

Cat. No. B2873536
CAS RN: 1797289-21-4
M. Wt: 417.46
InChI Key: PFVOLLBDLRFFJK-UHFFFAOYSA-N
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Description

7-Phenyl-4-((2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-thiazepane is a chemical compound that belongs to the thiazepane family. It is a heterocyclic compound with a thiazepane ring and a phenyl sulfonyl group attached to it. This compound has attracted the attention of scientists due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Environmental Persistence and Toxicity of Fluorinated Compounds

Fluorinated compounds, such as perfluoroalkyl acids (PFAs), have been extensively used in various industrial and consumer products due to their unique properties. The persistence and potential toxicity of these compounds in the environment, particularly perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), have raised significant concerns. Studies emphasize the need for understanding the hazards inherent in these compounds and suggest avenues for research to support risk assessment (Lau, Butenhoff, & Rogers, 2004).

Microbial Degradation and Environmental Fate

The environmental biodegradability of polyfluoroalkyl chemicals is crucial for evaluating their fate and effects. Research into microbial degradation pathways, half-lives, and the potential for defluorination offers insights into mitigating the persistence of these compounds. Such studies are vital for developing strategies to manage and remediate environments contaminated with fluorinated compounds (Liu & Avendaño, 2013).

Novel Treatment Technologies

The challenge of treating water contaminated with PFAS compounds, including PFOS and PFOA, has led to the exploration of novel remediation technologies. Innovative approaches such as sonochemistry, bioremediation, and photolysis are being tested for their effectiveness in removing these persistent compounds. This research is foundational for improving the treatment of contaminated groundwater and surface waters (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Human Health Risk Assessment

Assessing the human health risks of PFOS through both in vivo and in vitro studies highlights the broad range of toxic effects, including hepatotoxicity, neurotoxicity, and immunotoxicity. The importance of understanding both the chronic toxicity and molecular mechanisms of action of PFOS and related compounds is emphasized for better risk assessment and management (Zeng, Song, Xiao, Zeng, Gong, Chen, Xu, Zhang, Shen, & Yi, 2019).

properties

IUPAC Name

7-phenyl-4-[2-(trifluoromethoxy)phenyl]sulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3S2/c19-18(20,21)25-15-8-4-5-9-17(15)27(23,24)22-11-10-16(26-13-12-22)14-6-2-1-3-7-14/h1-9,16H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVOLLBDLRFFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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